Spongouridine

Overview

Description

Aruauridine: Uracil 1-β-D-arabinofuranoside , is a nucleoside analog derived from uracil and arabinose. It is a synthetic compound with significant biological activity, particularly in the field of oncology. Aruauridine is known for its antiproliferative properties, making it a valuable compound in cancer research and treatment .

Mechanism of Action

Target of Action

Spongouridine, a marine-derived nucleoside, was first isolated from the Caribbean sponge Cryptotethya crypta . It is a precursor to the antiviral drug Vidarabine . The primary target of this compound, like Vidarabine, is likely to be viral DNA polymerase .

Mode of Action

Vidarabine works by interfering with the synthesis of viral DNA . It is a nucleoside analog and therefore has to be phosphorylated to be active. This is a three-step process in which Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP . This active form of Vidarabine is both an inhibitor and a substrate of viral DNA polymerase .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to DNA synthesis, given its similarity to Vidarabine. When used as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA . This disrupts the viral replication process, thereby inhibiting the spread of the virus.

Pharmacokinetics

Vidarabine, a related compound, is known to cross the blood-brain barrier when converted to its active metabolite

Result of Action

The result of this compound’s action would be the inhibition of viral replication, leading to a decrease in viral load. This is due to the disruption of DNA synthesis, which is crucial for the replication of the virus .

Action Environment

The action of this compound, like many marine-derived compounds, may be influenced by various environmental factors. Marine organisms often produce specific secondary metabolites to survive in the harsh ocean environment . These compounds may exhibit different properties or efficacies depending on the specific environmental conditions they are exposed to.

Biochemical Analysis

Biochemical Properties

Spongouridine is involved in several biological processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is cleaved reversibly to D-arabinose-1-phosphate and uracil by the enzyme nucleoside phosphorylase . The nature of these interactions is crucial for the biochemical reactions that this compound participates in.

Cellular Effects

Marine natural products, including this compound, exhibit a wide range of bioactivities, including antibiotic, antiviral, anticancer, or anti-inflammatory properties . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nucleoside phosphorylase

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Step 1: Synthesis of 2′,3′,5′-tri-O-acetyluridine:

- React 1.0 g of tetraacetylribose with 15 mL of 1,2-dichloroethane.

- Cool the mixture to 0°C and add 0.70 g of tin(IV) chloride in 10 mL of 1,2-dichloroethane.

- Add 1.0 g of 2,4-dimethoxypyrimidine and react at room temperature for 30 hours.

- Dilute with 1,2-dichloroethane, hydrolyze with saturated sodium bicarbonate solution, and filter through alumina.

- Dry, filter, and concentrate to obtain a syrupy product with a yield of 69%.

-

Step 2: Synthesis of uridine:

- Add 0.1 g of sodium metal to 50 mL of anhydrous methanol.

- Cool to room temperature and add 0.90 g of the product from step 1.

- React at room temperature for 8 hours.

- Adjust pH to 5 using strong acid cation exchange resin, filter, and recrystallize from ethanol to obtain a solid product with a yield of 70%.

-

Step 3: Synthesis of 2,2′-dehydrouridine:

- Dissolve 1.98 g of uridine in 4 mL of dry dimethylformamide at 80°C.

- Add 2.16 g of diphenyl carbonate and 20 mg of sodium bicarbonate.

- React at 150°C for 30 minutes, then pour into 40 mL of anhydrous ether.

- Cool and recrystallize from methanol to obtain the product with a yield of 71%.

-

Step 4: Synthesis of uracil 1-β-D-arabinofuranoside:

- Dissolve 1.25 g of 2,2′-dehydrouridine in 104 mL of 50% acetic acid.

- Add 7.3 mL of 1 M sodium hydroxide solution and let stand overnight.

- Adjust pH to 5 using strong acid cation exchange resin, filter, and recrystallize to obtain the final product with a yield of 74% .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Aruauridine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the arabinose moiety can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

- Oxidation products include uracil derivatives with additional oxygen functionalities.

- Reduction products include reduced forms of uracil and arabinose.

- Substitution products vary depending on the nucleophile used .

Scientific Research Applications

Aruauridine has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in chromatographic analysis and as a standard in mass spectrometry.

Biology: Studied for its effects on cellular processes, particularly in cancer cells.

Medicine: Investigated for its potential as an anticancer agent due to its antiproliferative properties.

Industry: Utilized in the synthesis of other nucleoside analogs and as a standard in quality control.

Comparison with Similar Compounds

Cytarabine (Ara-C): A nucleoside analog used in the treatment of leukemia.

Gemcitabine: Another nucleoside analog with anticancer properties.

Fludarabine: Used in the treatment of chronic lymphocytic leukemia.

Uniqueness of Aruauridine:

- Aruauridine is unique in its specific incorporation into DNA and its distinct metabolic pathway compared to other nucleoside analogs.

- It has shown specific antiproliferative effects in certain cancer cell lines, making it a valuable compound for targeted cancer therapy .

Biological Activity

Spongouridine is a nucleoside derived from marine sponges, particularly Tectitethya crypta. It has garnered interest due to its potential antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

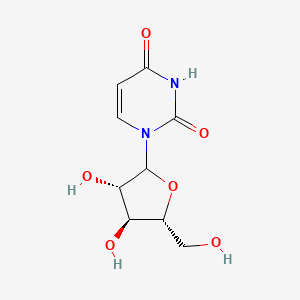

Chemical Structure

This compound features an arabinose sugar moiety linked to a uracil base, distinguishing it from other nucleosides that typically contain ribose. The structure can be represented as follows:

Antiviral Properties

Research indicates that this compound exhibits weak antiviral activity, particularly against herpes simplex virus (HSV-1). Its antiviral efficacy is notably lower than that of its analog spongothymidine.

Table 1: Antiviral Activity of this compound

| Virus | IC50 (µg/mL) | Activity Level |

|---|---|---|

| HSV-1 | 500 | Weak |

| HSV-2 | Not reported | Not evaluated |

| VZV (Varicella-Zoster Virus) | Not reported | Not evaluated |

This compound's mechanism of action involves reversible cleavage by nucleoside phosphorylase, leading to the formation of d-arabinose-1-phosphate and uracil, which are critical for its biological activity .

Anticancer Potential

While this compound has shown some promise in antiviral applications, its anticancer properties are less well-documented. However, derivatives of this compound have been developed and studied for their potential in cancer treatment. For instance, cytarabine (Ara-C), a synthetic analogue of this compound, is widely used in leukemia therapy .

Table 2: Comparison of this compound and Its Derivatives

| Compound | Structure Type | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Natural Nucleoside | Weak | Limited |

| Cytarabine (Ara-C) | Synthetic Analogue | Moderate | High (FDA approved) |

Case Studies

Several studies have focused on the isolation and biological evaluation of this compound and its analogues:

- Isolation from Marine Sponges : this compound was first isolated from Tectitethya crypta and later from other marine organisms. Its extraction involved acetone extraction methods followed by purification processes .

- Synthetic Modifications : Researchers have explored structural modifications to enhance the biological activity of this compound. For example, the addition of specific substituents has been shown to improve its antiviral efficacy significantly .

- Clinical Implications : Although this compound itself has limited clinical applications, its derivatives have been pivotal in developing antiviral therapies. Vidarabine (Ara-A), a synthetic analogue derived from this compound, was the first nucleoside antiviral licensed for treating systemic herpes virus infections .

Properties

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184832 | |

| Record name | Arabinofuranosyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3083-77-0 | |

| Record name | Uracil arabinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinofuranosyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabinofuranosyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK0WMW5NQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.